molecular formula C24H18F2N4O3 B2471698 N-(4-carbamoylphenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1172911-94-2

N-(4-carbamoylphenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2471698
CAS RN: 1172911-94-2
M. Wt: 448.43
InChI Key: WYXYJUWUMQCEDJ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H18F2N4O3 and its molecular weight is 448.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been studied extensively for its synthesis methods and structural characterization. For instance, the synthesis and characterization of similar pyrazole derivatives have been documented, highlighting methods to create structurally related compounds with potential biological activities. These studies involve the synthesis of pyrazole and pyrazolopyrimidine derivatives, employing specific reactants and conditions to yield compounds with distinct properties and potential applications in medicinal chemistry (Hassan et al., 2014; Eleev et al., 2015).

Cytotoxicity Studies

Research has been conducted to evaluate the cytotoxicity of compounds structurally related to N-(4-carbamoylphenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide against various cancer cell lines. These studies aim to assess the potential of such compounds as anticancer agents, with some showing promising activity against specific types of cancer cells (Hassan et al., 2014).

Antituberculosis Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues have been explored, leading to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. These studies demonstrate the compound's potential application in developing new antituberculosis therapies, with certain derivatives showing significant inhibitory activity against M. tuberculosis (Jeankumar et al., 2013).

Crystal Structure Analysis

The crystal structures of pyrazoline derivatives closely related to the compound have been elucidated, providing insights into their molecular conformations and potential interaction mechanisms. These studies are crucial for understanding the compound's chemical behavior and guiding the design of derivatives with enhanced biological activities (Jasinski et al., 2012).

Novel Compound Identification

Research has also focused on identifying and characterizing 'research chemicals' structurally similar to this compound. This work involves distinguishing between isomers and related compounds, which is vital for accurately understanding their properties and potential applications (McLaughlin et al., 2016).

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4O3/c25-17-5-1-15(2-6-17)14-33-21-13-30(20-11-7-18(26)8-12-20)29-22(21)24(32)28-19-9-3-16(4-10-19)23(27)31/h1-13H,14H2,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXYJUWUMQCEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.